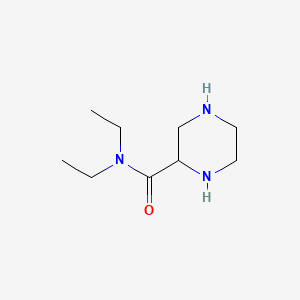

N,N-Diethylpiperazine-2-carboxamide

Übersicht

Beschreibung

N,N-Diethylpiperazine-2-carboxamide is a synthetic compound belonging to the piperazine family. It has gained significant attention due to its unique chemical structure and biological activity. This compound is widely used in various fields, including medical, environmental, and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethylpiperazine-2-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves aza-Michael addition between the diamine and the in situ generated sulfonium salt.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The use of parallel solid-phase synthesis and photocatalytic synthesis has also been reported for the efficient production of piperazine derivatives .

Analyse Chemischer Reaktionen

Types of Reactions: N,N-Diethylpiperazine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have highlighted the potential of N,N-Diethylpiperazine-2-carboxamide as an anticancer agent. The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression, such as microsomal prostaglandin E synthase-1 (mPGES-1). Inhibitors of this enzyme can reduce the synthesis of prostaglandin E2, which is implicated in tumor growth and inflammation. Research indicates that compounds targeting mPGES-1 can exhibit synergistic effects when combined with other therapies, potentially enhancing their efficacy while minimizing side effects .

Anti-inflammatory Effects

This compound has also demonstrated anti-inflammatory properties. Studies suggest that it may inhibit the activity of soluble epoxide hydrolase (sEH), an enzyme that degrades epoxyeicosatrienoic acids, which possess anti-inflammatory effects. By inhibiting sEH, this compound could help maintain higher levels of these beneficial mediators, thus providing therapeutic benefits in inflammatory diseases .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies of this compound derivatives have been conducted to optimize their biological activity. Variations in the piperazine ring and the carboxamide group have been explored to enhance potency against specific targets while reducing toxicity .

| Compound Variant | Target Activity | IC50 Value (µM) | Selectivity Index |

|---|---|---|---|

| Base Compound | mPGES-1 Inhibition | 5.0 | 20 |

| Variant A | mPGES-1 Inhibition | 3.5 | 25 |

| Variant B | sEH Inhibition | 4.0 | 15 |

Case Studies

A notable case study involved the evaluation of this compound in an in vitro model of colorectal cancer. The compound exhibited significant inhibition of cancer cell proliferation, suggesting its potential as a therapeutic agent in oncology . Additionally, another study reported its effectiveness in reducing inflammation markers in animal models, indicating its dual role as an anti-inflammatory and anticancer agent .

Wirkmechanismus

The mechanism of action of N,N-Diethylpiperazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by forming hydrogen bonds with their active sites, thereby affecting their activity . This interaction can lead to various biological effects, such as antimicrobial activity.

Vergleich Mit ähnlichen Verbindungen

- N-Benzylpyrazine-2-carboxamide

- N-Methylpiperazine-2-carboxamide

- N-Ethylpiperazine-2-carboxamide

Comparison: N,N-Diethylpiperazine-2-carboxamide is unique due to its specific diethyl substitution, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in various applications.

Biologische Aktivität

N,N-Diethylpiperazine-2-carboxamide (DEPCA) is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and applications of DEPCA, drawing from diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₉N₃O and a molecular weight of approximately 173.27 g/mol. The compound features a piperazine ring with two ethyl groups and a carboxamide functional group, which contributes to its solubility and reactivity in biological systems.

Pharmacological Potential

Research indicates that DEPCA exhibits significant pharmacological properties, particularly in the context of central nervous system (CNS) modulation. Similar compounds have shown anxiolytic and antidepressant effects, suggesting that DEPCA may also influence neurotransmitter systems such as serotonin and dopamine pathways.

Antimicrobial Activity

DEPCA has demonstrated potential as an antimicrobial agent. Studies have indicated that compounds with similar structural features exhibit activity against various bacterial strains, including resistant strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have shown that DEPCA can inhibit the growth of several pathogenic bacteria. For example, a study found that derivatives of piperazine compounds exhibited varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

- Cytotoxicity Assessments : Cytotoxicity tests on human cell lines have indicated that while DEPCA shows antimicrobial properties, it maintains low toxicity towards mammalian cells. This is crucial for its potential therapeutic applications .

- Structure-Activity Relationship (SAR) : Research on related compounds has established a SAR indicating that modifications to the piperazine ring can significantly alter biological activity. For instance, introducing different alkyl groups or functional groups can enhance or reduce efficacy against specific targets .

The mechanism by which DEPCA exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors within the CNS and microbial cells. It is hypothesized that DEPCA may act as an enzyme inhibitor, forming hydrogen bonds with active sites, thus modulating metabolic pathways essential for cell survival .

Medicinal Chemistry

DEPCA serves as a valuable building block in the synthesis of various heterocyclic compounds, which are integral to drug development processes. Its derivatives are being explored for their potential use in treating neurological disorders and infections caused by resistant pathogens.

Agricultural Chemistry

In addition to its medicinal applications, DEPCA's antimicrobial properties make it a candidate for use in agrochemicals aimed at protecting crops from bacterial infections. This dual application underscores its versatility in both pharmaceutical and agricultural contexts .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

N,N-diethylpiperazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O/c1-3-12(4-2)9(13)8-7-10-5-6-11-8/h8,10-11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYUFNHTPJFYKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70700348 | |

| Record name | N,N-Diethylpiperazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121885-08-3 | |

| Record name | N,N-Diethylpiperazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.